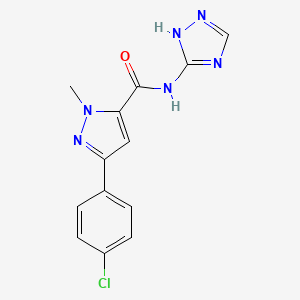

3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chlorphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-carboxamid ist eine synthetische organische Verbindung, die für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung bekannt ist. Diese Verbindung weist einen Pyrazolring auf, der mit einer Chlorphenylgruppe, einer Methylgruppe und einer Triazol-Einheit substituiert ist, was sie zu einem vielseitigen Molekül in verschiedenen chemischen und biologischen Studien macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Chlorphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-carboxamid umfasst typischerweise mehrere Schritte:

Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Cyclisierung geeigneter Hydrazinderivate mit 1,3-Diketonen oder β-Ketoestern unter sauren oder basischen Bedingungen zur Bildung des Pyrazolrings.

Chlorphenylsubstitution:

Methylierung: Die Methylgruppe wird durch Alkylierungsreaktionen eingeführt, häufig unter Verwendung von Methyliodid oder Methylsulfat in Gegenwart einer Base.

Triazolbildung: Der Triazolring wird durch Cycloadditionsreaktionen synthetisiert, typischerweise unter Einbeziehung von Aziden und Alkinen unter kupferkatalysierten Bedingungen (CuAAC).

Amidierung: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch Reaktion des Pyrazolderivats mit geeigneten Aminen oder Amiden unter dehydrierenden Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf hoher Ausbeute und Reinheit liegt. Techniken wie kontinuierliche Durchflusschemie, mikrowellengestützte Synthese und die Verwendung automatisierter Reaktoren können die Effizienz und Skalierbarkeit verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methylgruppe, was zur Bildung von Carbonsäuren oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können die Nitro- oder Carbonylgruppen angreifen und sie in Amine bzw. Alkohole umwandeln.

Cycloaddition: Die Triazol-Einheit kann an Cycloadditionsreaktionen teilnehmen und größere heterocyclische Systeme bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH₄).

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Cycloaddition: Kupfer(I)-Katalysatoren für die Azid-Alkin-Cycloaddition.

Hauptprodukte

Oxidation: Carbonsäuren, Aldehyde.

Reduktion: Amine, Alkohole.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.

Cycloaddition: Größere heterocyclische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 3-(4-Chlorphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine vielfältigen funktionellen Gruppen ermöglichen verschiedene chemische Modifikationen, was es wertvoll für die Entwicklung neuer Materialien und Katalysatoren macht.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Seine Struktur deutet auf mögliche Interaktionen mit biologischen Zielstrukturen hin, was es zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht. Studien haben seine antimikrobiellen, antifungalen und antiviralen Eigenschaften untersucht.

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihr therapeutisches Potenzial untersucht. Die Triazol- und Pyrazol-Einheiten sind für ihre pharmakologischen Aktivitäten bekannt, darunter entzündungshemmende, analgetische und krebshemmende Wirkungen.

Industrie

In der Industrie wird diese Verbindung bei der Synthese von Agrochemikalien, Farbstoffen und Polymeren verwendet. Seine Stabilität und Reaktivität machen es für verschiedene Anwendungen geeignet, darunter als Zwischenprodukt bei der Herstellung von Spezialchemikalien.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Cycloaddition: The triazole moiety can engage in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cycloaddition: Larger heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development. Studies have explored its antimicrobial, antifungal, and antiviral properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The triazole and pyrazole moieties are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of specialty chemicals.

Wirkmechanismus

Der Wirkungsmechanismus von 3-(4-Chlorphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Triazolring kann Enzyme hemmen, indem er an ihre aktiven Zentren bindet, während der Pyrazolring mit Rezeptoren oder Ionenkanälen interagieren kann. Diese Interaktionen können biologische Signalwege modulieren und zu den beobachteten Wirkungen der Verbindung führen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(4-Chlorphenyl)-1-methyl-1H-pyrazol-5-carboxamid: Fehlt die Triazol-Einheit, was die biologische Aktivität möglicherweise verringert.

1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-carboxamid: Fehlt die Chlorphenylgruppe, was die chemische Reaktivität und biologischen Eigenschaften möglicherweise verändert.

3-(4-Chlorphenyl)-1H-pyrazol-5-carboxamid: Fehlen sowohl die Methyl- als auch die Triazol-Gruppe, was die Gesamtaktivität erheblich beeinflussen kann.

Einzigartigkeit

Die einzigartige Kombination der Chlorphenyl-, Methyl- und Triazol-Gruppen in 3-(4-Chlorphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-carboxamid bietet ein eindeutiges Profil der chemischen Reaktivität und biologischen Aktivität. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen und unterscheidet es von anderen ähnlichen Molekülen.

Biologische Aktivität

3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring fused with a triazole moiety. Its molecular formula is C12H12ClN5O, with a molecular weight of approximately 273.7 g/mol. The structural configuration contributes to its biological properties, particularly in targeting specific enzymes and receptors.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrazoles and triazoles have been studied for their ability to inhibit various cancer cell lines. A notable study demonstrated that N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles inhibited glioma cell growth by specifically targeting the AKT2/PKBβ kinase pathway, which is crucial in oncogenic signaling (PMC9683054) .

Table 1: Summary of Anticancer Activity

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 4j | AKT2 | Inhibitory (IC50: 12 µM) | |

| This compound | Various cancer lines | Potentially active | Current Review |

Antiviral Activity

In addition to anticancer properties, pyrazole derivatives have shown promise as antiviral agents. A study highlighted the synthesis of pyrazolic compounds that effectively inhibited HIV-1 replication without significant toxicity to host cells (HAL) . This suggests that the compound may also have applications in treating viral infections.

Table 2: Summary of Antiviral Activity

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition. The compound's ability to interact with kinases involved in cancer pathways suggests a targeted approach to therapy. The inhibition of AKT signaling pathways can lead to reduced cell proliferation and increased apoptosis in malignant cells.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Glioblastoma Treatment : A study involving patient-derived glioblastoma cells demonstrated that compounds similar to this compound significantly inhibited tumor growth while sparing non-cancerous cells (PMC9683054) .

- Antiviral Screening : In vitro studies showed that certain pyrazolic compounds exhibited dose-dependent antiviral activity against HIV without cytotoxic effects on host cells (HAL) .

Eigenschaften

Molekularformel |

C13H11ClN6O |

|---|---|

Molekulargewicht |

302.72 g/mol |

IUPAC-Name |

5-(4-chlorophenyl)-2-methyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C13H11ClN6O/c1-20-11(12(21)17-13-15-7-16-18-13)6-10(19-20)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16,17,18,21) |

InChI-Schlüssel |

KYZYLQAHDVZPOK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=NN3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.